molecular formula C15H14N2O5 B5008167 N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

Cat. No.: B5008167
M. Wt: 302.28 g/mol
InChI Key: DWFZMHUHVIVNCN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a 2,5-dimethoxyphenyl group and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2,5-dimethoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,5-dimethoxy-3-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with benzoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acylation processes to ensure higher yields and purity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Strong nucleophiles like sodium ethoxide in ethanol.

Major Products:

    Reduction: N-(2,5-dimethoxyphenyl)-3-aminobenzamide.

    Substitution: Products depend on the nucleophile used, such as N-(2-ethoxyphenyl)-3-nitrobenzamide when sodium ethoxide is used.

Scientific Research Applications

Chemical Properties and Structure

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide has the molecular formula C15H14N2O5C_{15}H_{14}N_{2}O_{5} and features a nitro group and two methoxy groups attached to a benzamide framework. This unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest for further research.

Medicinal Chemistry

  • Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties. Studies suggest that compounds with similar structures can inhibit bacterial RNA polymerase, which is crucial for bacterial growth and survival. This mechanism of action positions the compound as a candidate for developing new antibacterial agents.
  • Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit neuroprotective effects against neurodegenerative diseases. For instance, synthetic analogues have shown promise in protecting against mitochondrial dysfunction induced by beta-amyloid peptides, which are implicated in Alzheimer's disease .

Biological Studies

  • Enzyme Inhibition : The compound has been used in studies involving enzyme inhibition and protein binding. Its ability to interact with various biological targets makes it valuable for understanding biochemical pathways and developing therapeutic strategies.
  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of this compound on neuronal cell lines. These studies measure mitochondrial membrane potential and intracellular ATP levels, providing insights into the compound's effects on cell viability and function .

Case Study 1: Antimicrobial Efficacy

A study was conducted to assess the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism was linked to its interaction with bacterial RNA polymerase.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis15 µg/mL

Case Study 2: Neuroprotective Effects

In a neurotoxicity study involving rat brain mitochondria treated with beta-amyloid peptides, this compound exhibited protective effects by preventing mitochondrial swelling and maintaining enzyme activity.

Treatment GroupCytochrome c Release (%)α-KGDH Activity (µmol/min/mg protein)
Control80%0.45
Aβ Treatment95%0.10
Aβ + Compound Treatment50%0.35

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkage allows for hydrogen bonding interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(2,5-dimethoxyphenyl)-3-aminobenzamide: This compound is similar but features an amino group instead of a nitro group, which alters its reactivity and biological activity.

    2,5-dimethoxybenzamide: Lacks the nitro group, making it less reactive in redox reactions.

    3-nitrobenzamide: Lacks the 2,5-dimethoxyphenyl group, affecting its overall electronic properties and interactions.

Uniqueness: N-(2,5-dimethoxyphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro and 2,5-dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in research.

Biological Activity

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide is a synthetic organic compound that has garnered attention in biological research due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a nitro group and two methoxy groups on the phenyl ring. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Property Details
Molecular Formula C12_{12}H12_{12}N2_{2}O4_{4}
Molecular Weight 248.24 g/mol
Functional Groups Nitro (–NO₂), Methoxy (–OCH₃)

Interaction with Biological Macromolecules

This compound exhibits potential interactions with enzymes and receptors, making it a candidate for probing enzyme active sites and studying protein-ligand interactions. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various signaling pathways.

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. Its derivatives are explored for their activity as enzyme inhibitors and receptor modulators.
  • Oxidative Stress Response : The presence of the nitro group allows for potential redox reactions, which may influence cellular oxidative stress responses.

In Vitro Studies

Research has demonstrated that this compound and its analogs exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. For instance, studies using differentiated SH-SY5Y cells have shown that compounds with similar structures can induce mitochondrial dysfunction and cytotoxicity through mechanisms involving oxidative stress and calcium imbalance .

Case Studies

  • Neurotoxicity Assessment : A study investigating the neurotoxic effects of substituted phenethylamines found that compounds structurally related to this compound exhibited concentration-dependent cytotoxic effects in neuronal cell cultures. These findings suggest a need for further exploration of the neurotoxic profiles of such compounds .
  • Enzyme Activity Evaluation : In vitro assays have been conducted to assess the inhibitory activity of related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated promising inhibition rates, highlighting the potential therapeutic applications of these compounds in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamideContains chloro substituentNoted for inhibiting vascular endothelial growth factor receptor tyrosine kinase
N-(2-methylphenyl)-4-methoxy-3-nitrobenzamideMethyl instead of dimethoxyVariation in substituents affects enzyme binding affinity

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-6-7-14(22-2)13(9-12)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFZMHUHVIVNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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